Methiocarb-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

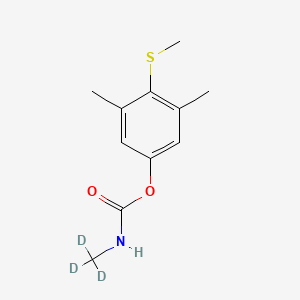

Methiocarb-d3 is a deuterium-labeled version of Methiocarb . It is a carbamate pesticide that protects crops from insects and fungus . The molecular formula of Methiocarb-d3 is C11H15NO2S .

Synthesis Analysis

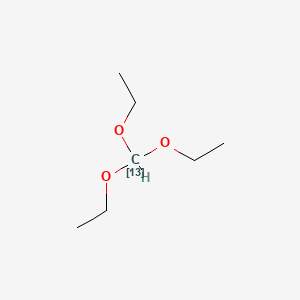

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The IUPAC name of Methiocarb-d3 is (3,5-dimethyl-4-methylsulfanylphenyl) N - (trideuteriomethyl)carbamate . The InChI is InChI=1S/C11H15NO2S/c1-7-5-9 (14-11 (13)12-3)6-8 (2)10 (7)15-4/h5-6H,1-4H3, (H,12,13)/i3D3 .

Chemical Reactions Analysis

Methiocarb-d3 is the deuterium labeled Methiocarb . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Physical And Chemical Properties Analysis

The molecular weight of Methiocarb-d3 is 228.33 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 228.10118013 g/mol and the Monoisotopic Mass is also 228.10118013 g/mol . The Topological Polar Surface Area is 63.6 Ų .

科学的研究の応用

Internal Standard for Quantification

Methiocarb-d3 is used as an internal standard for the quantification of methiocarb by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for ensuring accurate measurement of methiocarb levels in various samples .

Pesticide Degradation Studies

Research has been conducted on the degradation of methiocarb using electro-Fenton processes. These studies assess the efficiency of different electrochemical methods to degrade methiocarb and reduce its toxicity .

Ecotoxicological Evaluation

Methiocarb-d3 is involved in ecotoxicological studies, such as evaluating the effects of methiocarb aqueous solutions treated by electrochemical oxidation on model organisms like Daphnia magna .

Metabolite Analysis

Studies have found that, although methiocarb is a non-systemic pesticide, its metabolites can be systemically distributed throughout plants like corn, which has implications for understanding the environmental impact and behavior of pesticide residues .

作用機序

Target of Action

Methiocarb-d3, a deuterium-labeled version of Methiocarb , primarily targets acetylcholinesterase (AChE) . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By inhibiting AChE, Methiocarb-d3 disrupts normal nerve function .

Mode of Action

Methiocarb-d3 acts by inhibiting the activity of AChE . The carbamate functional group in Methiocarb can be cleaved by cholinesterase to result in the carbamate, which binds to the cholinesterase, and the phenol . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine, which can disrupt nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by Methiocarb-d3 is the cholinergic pathway, specifically the breakdown of acetylcholine by AChE . By inhibiting AChE, Methiocarb-d3 disrupts this pathway, leading to an accumulation of acetylcholine and potential overstimulation of the nervous system.

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The inhibition of AChE by Methiocarb-d3 leads to an accumulation of acetylcholine, which can disrupt nerve signal transmission . This disruption can lead to a variety of effects, depending on the organism and exposure level. For example, Methiocarb-d3 has been shown to be toxic to certain strains of western flower thrips and land snails, and induces mortality in citrus mites .

Safety and Hazards

将来の方向性

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Methiocarb-d3 and other deuterium-labeled compounds could have important roles in future research and applications.

特性

IUPAC Name |

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methiocarb-d3 | |

CAS RN |

1581694-94-1 |

Source

|

| Record name | 1581694-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B569275.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)